molecular formula C8H5NO2 B1381717 4H-pyrano[3,2-b]pyridin-4-one CAS No. 2060008-39-9

4H-pyrano[3,2-b]pyridin-4-one

Cat. No.: B1381717
CAS No.: 2060008-39-9
M. Wt: 147.13 g/mol
InChI Key: RAKYHHBAJUPRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-pyrano[3,2-b]pyridin-4-one is a chemical compound with the molecular formula C8H5NO2 . It is a compound that has been studied for various applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrano ring fused with a pyridinone ring . The InChI code for this compound is 1S/C8H5NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-5H . The exact mass and monoisotopic mass of the compound are 147.032028402 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 147.13 g/mol . The compound has a topological polar surface area of 39.2 Ų and a complexity of 200 . It has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Medicinal Application

4H-Pyrano[3,2-b]pyridin-4-one is a key structural component in a range of heterocyclic compounds, playing a significant role in medicinal and pharmaceutical chemistry. The derivatives of this compound, including dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, are synthesized using kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) and have broad applications in medicinal chemistry, food industry, cosmetics, and chemical industry. These compounds exhibit a wide array of biological activities, leading to their extensive exploration in pharmaceutical research (Borah, Dwivedi, & Chowhan, 2021).

Synthesis Methods

Different methods have been developed for synthesizing this compound and its derivatives. For instance, a mild synthesis process starting from 3-hydroxypyridine allows for the alteration of substituents at various positions of the bicyclic structure (Harikrishnan, Boehm, & Showalter, 2001). Additionally, controlled microwave irradiation has been employed for efficient synthesis of novel pyranopyridine derivatives involving chromenes (Raghuvanshi & Singh, 2010).

Pharmaceutical Synthesis

Synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones, which are useful for the creation of second-generation analogs in pharmaceutical research, has been reported using a scalable one-pot process (Khlebnikov et al., 2009).

Eco-Friendly Synthesis Approaches

Eco-friendly synthesis methods have been developed, such as the use of ammonium or sodium formate as non-toxic catalysts for the synthesis of pyran annulated heterocycles, which are important in pharmaceutical research (Brahmachari, Laskar, & Banerjee, 2014).

Spectroscopic and Structural Investigations

Studies have been conducted on synthetic analogs of the biologically relevant 4H-pyran motif, including spectroscopic and structural investigations of compounds like 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These studies contribute to drug discovery by understanding the binding modes of compounds to target enzymes (Kumar et al., 2020).

Properties

IUPAC Name

pyrano[3,2-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKYHHBAJUPRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-pyrano[3,2-b]pyridin-4-one
Reactant of Route 2
4H-pyrano[3,2-b]pyridin-4-one
Reactant of Route 3
Reactant of Route 3
4H-pyrano[3,2-b]pyridin-4-one
Reactant of Route 4
4H-pyrano[3,2-b]pyridin-4-one
Reactant of Route 5
4H-pyrano[3,2-b]pyridin-4-one
Reactant of Route 6
4H-pyrano[3,2-b]pyridin-4-one
Customer
Q & A

Q1: What is significant about the synthesis of the pyrano[3,2-b]pyridin-4-one ring system described in the research paper?

A1: The paper describes a novel synthetic route to the pyrano[3,2-b]pyridin-4-one ring system, which is relatively rare. [] This method utilizes readily available 3-hydroxypyridine as a starting material and proceeds under mild conditions. [] The use of a diisopropylsilyloxy directing group allows for regioselective lithiation at the less favored 2-position of the pyridine ring, enabling the introduction of various substituents. [] This methodology offers a flexible approach for synthesizing diverse pyrano[3,2-b]pyridin-4-one derivatives for further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.